molecular formula C8H17N3O B1627013 N-Isopropylpiperazine-1-carboxamide CAS No. 205116-57-0

N-Isopropylpiperazine-1-carboxamide

Cat. No. B1627013
Key on ui cas rn: 205116-57-0
M. Wt: 171.24 g/mol
InChI Key: JJRVDRJMXJJPDM-UHFFFAOYSA-N
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Patent
US09278940B2

Procedure details

To a solution of benzyl 4-(isopropylcarbamoyl)piperazine-1-carboxylate (3, 3.94 g, 12.9 mmol) in methanol (100 mL) was added 10% Pd/C (50% wet, 0.400 g) and the mixture was stirred under 1 atmosphere of hydrogen for 16 h. After this time, the mixture was filtered through Celite and the filtrate concentrated to afford the title compound (2.88 g, >99%): 1H NMR (300 MHz, CD3OD) δ 4.00-3.80 (m, 1H), 3.45-3.35 (m, 4H), 2.88-2.78 (m, 4H), 1.13 (d, J=6.5 Hz, 6H); Multimode MS m/z 172 [M+H]+.
Name
benzyl 4-(isopropylcarbamoyl)piperazine-1-carboxylate
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([N:7]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].[H][H]>CO.[Pd]>[CH:1]([NH:4][C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
benzyl 4-(isopropylcarbamoyl)piperazine-1-carboxylate
Quantity
3.94 g
Type
reactant
Smiles
C(C)(C)NC(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 130.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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